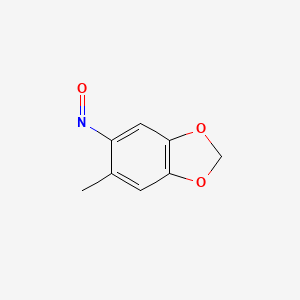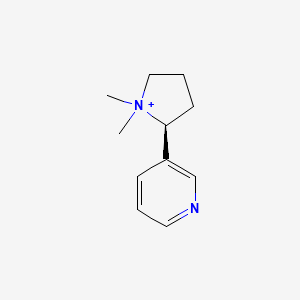
2-Fluoro-5-(2-methoxyphenylcarbamoyl)benzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-(2-methoxyphenylcarbamoyl)benzeneboronic acid is an organic compound that belongs to the class of boronic acids. This compound is characterized by the presence of a boronic acid group attached to a benzene ring, which is further substituted with a fluoro group and a methoxyphenylcarbamoyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Métodos De Preparación
The synthesis of 2-Fluoro-5-(2-methoxyphenylcarbamoyl)benzeneboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzeneboronic acid and 2-methoxyphenyl isocyanate.
Reaction Conditions: The reaction between 2-fluorobenzeneboronic acid and 2-methoxyphenyl isocyanate is carried out under controlled conditions, often in the presence of a catalyst such as palladium. The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
2-Fluoro-5-(2-methoxyphenylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. Major products formed from these reactions include substituted benzene derivatives and biaryl compounds.
Aplicaciones Científicas De Investigación
2-Fluoro-5-(2-methoxyphenylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Medicine: Boronic acids are known for their ability to inhibit proteasomes, making them valuable in the development of anticancer drugs.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-(2-methoxyphenylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. In the context of proteasome inhibition, the compound binds to the active site of the proteasome, preventing the degradation of proteins and leading to the accumulation of damaged proteins in cells. This can induce apoptosis in cancer cells, making it a potential anticancer agent.
Comparación Con Compuestos Similares
2-Fluoro-5-(2-methoxyphenylcarbamoyl)benzeneboronic acid can be compared with other boronic acids, such as:
2-Fluoro-5-methoxycarbonylphenylboronic acid: This compound has a methoxycarbonyl group instead of a methoxyphenylcarbamoyl group, which affects its reactivity and applications.
2-Fluoro-5-methylcarbamoylphenylboronic acid:
2-Fluoro-5-(trifluoromethyl)phenylboronic acid: The presence of a trifluoromethyl group significantly alters the compound’s electronic properties and reactivity.
Propiedades
Fórmula molecular |
C14H13BFNO4 |
|---|---|
Peso molecular |
289.07 g/mol |
Nombre IUPAC |
[2-fluoro-5-[(2-methoxyphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BFNO4/c1-21-13-5-3-2-4-12(13)17-14(18)9-6-7-11(16)10(8-9)15(19)20/h2-8,19-20H,1H3,(H,17,18) |
Clave InChI |
DNYTYBVFHIQDEW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OC)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


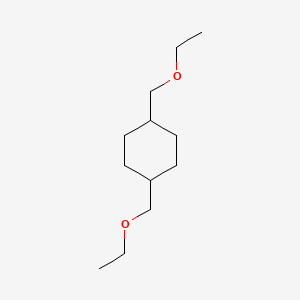

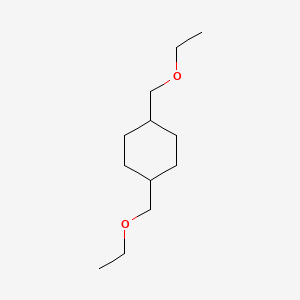
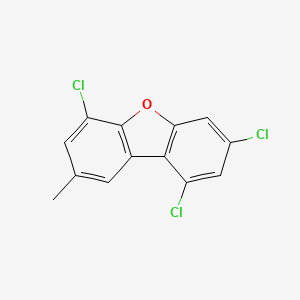


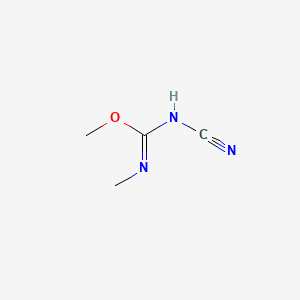

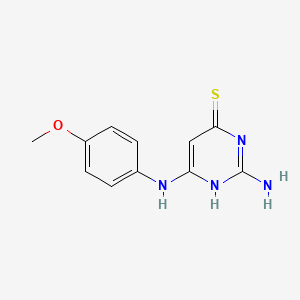

![2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-](/img/structure/B12654618.png)
![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)
